molecular formula C10H5BrF3NO2 B1371740 3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline CAS No. 1065087-86-6

3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline

Cat. No.: B1371740
CAS No.: 1065087-86-6
M. Wt: 308.05 g/mol
InChI Key: XSIHWAFZDYHXDG-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline is a synthetic organic compound with the molecular formula C10H5BrF3NO2 and a molecular weight of 308.05 g/mol This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethoxy group attached to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline typically involves the bromination of a quinoline derivative followed by the introduction of hydroxyl and trifluoromethoxy groups. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. the synthetic routes mentioned above can be scaled up for larger-scale production if needed.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted quinoline.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrogen-substituted quinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline is unique due to the presence of both a hydroxyl group and a trifluoromethoxy group on the quinoline ring.

Properties

IUPAC Name

3-bromo-6-(trifluoromethoxy)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c11-7-4-15-8-2-1-5(17-10(12,13)14)3-6(8)9(7)16/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIHWAFZDYHXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=O)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671093
Record name 3-Bromo-6-(trifluoromethoxy)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065087-86-6
Record name 3-Bromo-6-(trifluoromethoxy)-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065087-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-(trifluoromethoxy)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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